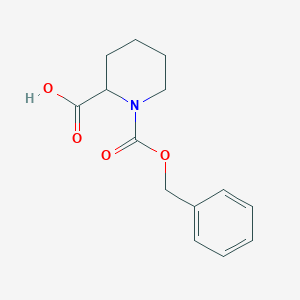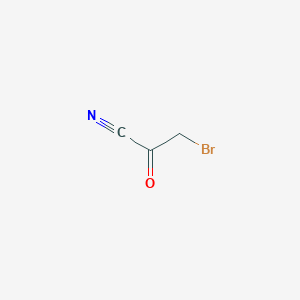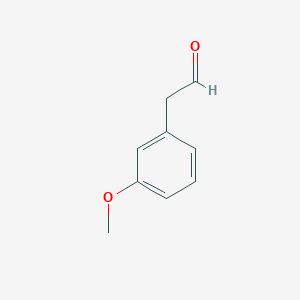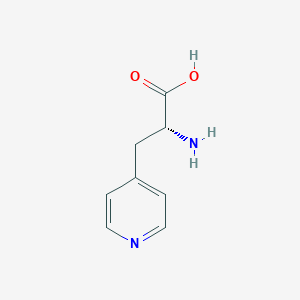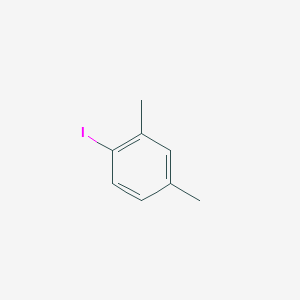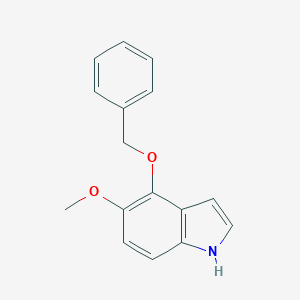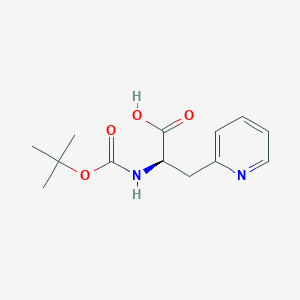
5,7,4'-Trihydroxy-6-methoxyflavanone
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 5,7,4'-Trihydroxy-6-methoxyflavanone involves linear steps from known precursors such as 4-chromenone, utilizing chemoselective reductions and selective deprotection techniques (Lee et al., 2016). Cyclization reactions are fundamental in synthesizing such flavonoids, with conditions tailored to promote the formation of the desired flavanone structure (Matsjeh et al., 2017).
Molecular Structure Analysis
The molecular structure of flavonoids, including 5,7,4'-Trihydroxy-6-methoxyflavanone, is characterized by spectroscopic techniques such as NMR and X-ray diffraction. These methods provide detailed insights into the compound's structural features, including the arrangement of hydroxy and methoxy groups which are crucial for their biological activity (Wang et al., 2014).
Chemical Reactions and Properties
Flavonoids undergo various chemical reactions, including O-alkylation and dealkylation, which can modify their structure and, consequently, their biological properties. Studies on selective O-alkylation have provided insights into synthesizing derivatives with specific substitutions that may influence the compound's activity (Tominaga & Horie, 1993).
Physical Properties Analysis
The physical properties of flavonoids like 5,7,4'-Trihydroxy-6-methoxyflavanone, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. The arrangement of functional groups affects their interaction with solvents and their crystallization behavior, which is essential for their purification and characterization.
Chemical Properties Analysis
The chemical properties of 5,7,4'-Trihydroxy-6-methoxyflavanone, such as reactivity towards oxidation, reduction, and photochemical reactions, are critical for understanding its stability and potential applications. For instance, the photolysis of related compounds can lead to the formation of dimers and other derivatives, which could have distinct biological activities (Chen et al., 2004).
Scientific Research Applications
Antioxidant and Cytotoxicity Inhibition : A structurally similar flavanone, 5,3,4 -trihydroxy-7-methoxyflavanone from Haplopappus rigidus, has been found to inhibit lipid peroxidation, cytotoxicity, and act as a free radical scavenger in a dose-dependent manner (Morales, Paredes, Sierra, & Loyola, 2009).
Antioxidant Activity : Another related flavonoid, 5,7,2′-trihydroxy-5′-methoxyflavone, has shown antioxidant activity against DPPH, a common indicator of antioxidant capacity, with IC50 values ranging from 0.21-19.90 mM (Saisin, Tip-Pyang, & Phuwapraisirisan, 2009).
Anticancer Potential : Compounds such as 7-hydroxy-4'-methoxyflavanone and 7-hydroxy-4'-methoxyflavone have been synthesized and shown potential as anticancer agents against cervical and colon cancer cells (Matsjeh et al., 2017).
Molecular Structure and Networks : The compound 5,3′,4′-Trihydroxy-7-methoxyflavanone, isolated from Artemisia sphaerocephala Kraschen, features enantiomers forming a three-dimensional network through multiple O-H...O hydrogen bonds (Wang et al., 2014).
Anti-inflammatory and Antibacterial Activities : Novel flavanones from Tripterygium wilfordii exhibit anti-inflammatory, antiproliferative, and antibacterial activities, suggesting potential therapeutic applications in various diseases (Zeng et al., 2010).
Respiratory Tract Remedy : Flavanone 2 from Calceolaria thyrsiflora Graham has moderate inhibitory activity against methicillin-resistant S. aureus (MRSA) and potent anti-inflammatory effects, supporting its traditional use as a respiratory tract remedy (Valdés et al., 2020).
Enzyme Induction : The leaves of Muntingia calabura contain a flavanone and 24 known compounds, with 5 being the most active compound inducing quinone reductase activity (Su et al., 2003).
Safety And Hazards
Future Directions
The future directions for the study of 5,7,4’-Trihydroxy-6-methoxyflavanone could involve further exploration of its inhibitory effects on NO production and its potential applications in the treatment of conditions related to inflammation and oxidative stress . Additionally, its safety profile should be further investigated to ensure its suitability for potential therapeutic use .
properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-16-11(19)7-13-14(15(16)20)10(18)6-12(22-13)8-2-4-9(17)5-3-8/h2-5,7,12,17,19-20H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXRFTLSXMRXTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7,4'-Trihydroxy-6-methoxyflavanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



